molecular formula C17H24F3N3O4 B13329831 N-(2-((2-Hydroxy-3-(4-(trifluoromethyl)phenoxy)propyl)amino)ethyl)morpholine-4-carboxamide

N-(2-((2-Hydroxy-3-(4-(trifluoromethyl)phenoxy)propyl)amino)ethyl)morpholine-4-carboxamide

Katalognummer: B13329831
Molekulargewicht: 391.4 g/mol
InChI-Schlüssel: ZWCQCQKBJQFCEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-((2-Hydroxy-3-(4-(trifluoromethyl)phenoxy)propyl)amino)ethyl)morpholine-4-carboxamide is a complex organic compound featuring a morpholine ring, a trifluoromethyl group, and a phenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-Hydroxy-3-(4-(trifluoromethyl)phenoxy)propyl)amino)ethyl)morpholine-4-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the phenoxy intermediate: The reaction begins with the formation of the phenoxy intermediate by reacting 4-(trifluoromethyl)phenol with epichlorohydrin under basic conditions.

    Amination: The intermediate is then reacted with a suitable amine, such as 2-aminoethanol, to form the hydroxypropylamine derivative.

    Morpholine ring formation: The hydroxypropylamine derivative is then reacted with morpholine-4-carboxylic acid under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-((2-Hydroxy-3-(4-(trifluoromethyl)phenoxy)propyl)amino)ethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-(2-((2-Hydroxy-3-(4-(trifluoromethyl)phenoxy)propyl)amino)ethyl)morpholine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of N-(2-((2-Hydroxy-3-(4-(trifluoromethyl)phenoxy)propyl)amino)ethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain receptors or enzymes, while the morpholine ring can interact with various biological molecules. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide
  • 4-Hydroxy-N-[2-({2-hydroxy-3-[4-(2-isobutoxyethoxy)phenoxy]propyl}amino)ethyl]-1-piperidincarboxamide

Uniqueness

N-(2-((2-Hydroxy-3-(4-(trifluoromethyl)phenoxy)propyl)amino)ethyl)morpholine-4-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable molecule for various applications.

Eigenschaften

Molekularformel

C17H24F3N3O4

Molekulargewicht

391.4 g/mol

IUPAC-Name

N-[2-[[2-hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide

InChI

InChI=1S/C17H24F3N3O4/c18-17(19,20)13-1-3-15(4-2-13)27-12-14(24)11-21-5-6-22-16(25)23-7-9-26-10-8-23/h1-4,14,21,24H,5-12H2,(H,22,25)

InChI-Schlüssel

ZWCQCQKBJQFCEM-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.